Comparative Physicochemical Properties: CAS 87273-80-1 vs. 7-Hydroxy Analog (CAS 72130-68-8) and Carboxylic Acid Analog (CAS 1291846-05-3)
Calculated physicochemical properties reveal a clear differentiation between the target compound (ethyl ester) and its closest functional analogs. CAS 87273-80-1 has zero hydrogen-bond donors (HBD = 0) and a topological polar surface area (TPSA) of 46.6 Ų. In contrast, the 7-hydroxy derivative CAS 72130-68-8 possesses one HBD (HBD = 1) and a significantly higher LogP of 0.68 compared to the target compound's estimated LogP of 0.97, along with a TPSA of 68.53 Ų [1][2]. The carboxylic acid analog CAS 1291846-05-3 would introduce one HBD on the carboxyl group, further altering hydrogen-bonding capacity . These differences are critical for Lipinski compliance and permeability prediction.
| Evidence Dimension | Drug-likeness physicochemical parameters |
|---|---|
| Target Compound Data | HBD = 0, HBA = 3, TPSA = 46.6 Ų, Rotatable Bonds = 3, LogP (estimated) ≈ 0.97 |
| Comparator Or Baseline | CAS 72130-68-8: HBD = 1, HBA = 4, TPSA = 68.53 Ų, LogP = 0.68; CAS 1291846-05-3: HBD ≈ 1 (carboxylic acid) |
| Quantified Difference | Δ HBD = +1 for both comparators; Δ TPSA = +21.93 Ų (7-hydroxy analog); Δ LogP ≈ −0.29 (7-hydroxy analog) |
| Conditions | In silico calculated properties from Molinspiration and database predictions; experimental conditions: standard computational models |
Why This Matters
For medicinal chemistry programs targeting oral bioavailability, the zero HBD and lower TPSA of CAS 87273-80-1 provide superior predicted membrane permeability compared to hydroxylated or carboxylic acid analogs, making it the preferred scaffold for initial SAR exploration.
- [1] Molaid. ethyl 5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylate (87273-80-1) – Calculated Properties. https://www.molaid.com/MS_1047788 (accessed April 29, 2026). View Source
- [2] Molbase. ethyl 7-hydroxy-5-oxo-2,3-dihydro-1H-indolizine-8-carboxylate (CAS 72130-68-8) – Physicochemical Properties. https://qiye.molbase.cn (accessed April 29, 2026). View Source
